Methyl hydrazino(oxo)acetate
Description
Significance of Hydrazine (B178648) and Hydrazide Scaffolds in Organic and Medicinal Chemistry
The hydrazine (-NHNH2) and hydrazide (-CONHNH2) functional groups are fundamental scaffolds in the realms of organic and medicinal chemistry. Organic acid hydrazides are a significant class of hydrazine derivatives characterized by the active functional group -C(=O)NHNH2. ontosight.ai These structures are highly valued for their versatile chemical reactivity and broad spectrum of biological activities.
Hydrazides serve as crucial intermediates, or synthons, for the synthesis of a wide array of heterocyclic compounds, including five, six, and seven-membered rings with multiple heteroatoms. ontosight.ainih.gov Their derivatives, particularly hydrazones formed by reacting hydrazides with aldehydes or ketones, are important bidentate ligands that can exist in keto-enol tautomeric forms. ontosight.ai This reactivity makes them indispensable tools for constructing complex molecular architectures. ontosight.ainih.gov
From a medicinal chemistry perspective, the hydrazide motif is a component of numerous pharmacologically active agents. nih.gov Compounds incorporating this scaffold have demonstrated a wide range of therapeutic properties, including:
Antimicrobial
Antifungal ontosight.ai
Antiviral ontosight.ai
Anticancer nih.gov
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antitubercular nih.gov
Antioxidant bohrium.com
The prevalence of drug resistance and the toxicity of some existing therapies have spurred continuous research into new compounds, with hydrazides being an attractive functional group for developing novel therapeutic alternatives with improved efficacy and safety profiles. bohrium.com
Overview of Hydrazino(oxo)acetate Derivatives in Contemporary Research
Hydrazino(oxo)acetate derivatives represent a specific class of compounds that feature the core hydrazino(oxo)acetate structure. These molecules are subjects of contemporary research due to their potential as versatile building blocks in synthetic and medicinal chemistry. myskinrecipes.com The general structure combines a hydrazine moiety with an oxoacetate group, providing multiple reactive sites for chemical modification.
Research into these derivatives often focuses on their utility as precursors for more complex, biologically active molecules, particularly nitrogen-containing heterocycles. myskinrecipes.com For instance, ethyl 2-(4-chlorophenyl)hydrazinoacetate has been investigated for its potential antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development studies. ontosight.ai Similarly, ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, an α-ketoester derivative, is a key intermediate for building hydrazide-based pharmacophores and various heterocyclic systems.
The synthesis of these derivatives is a key area of investigation. Condensation reactions are common, such as the coupling of ethyl 2-oxoacetate derivatives with acetylhydrazine. Another example is the cyclization reaction of a thiosemicarbazone with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which yields a complex thiazolidinone derivative, demonstrating the utility of these synthons in creating novel heterocyclic scaffolds. iucr.org These studies underscore the role of hydrazino(oxo)acetate derivatives as valuable tools for generating chemical diversity and identifying new therapeutic leads. ontosight.ai
Rationale for In-Depth Investigation of Methyl Hydrazino(oxo)acetate
This compound, with the IUPAC name methyl 2-hydrazinyl-2-oxoacetate, is a specific and fundamental member of the hydrazino(oxo)acetate family. myskinrecipes.com Its structure contains both a reactive hydrazine moiety and a methyl ester functional group, making it a highly versatile reagent in organic synthesis. myskinrecipes.com
The primary rationale for its in-depth investigation stems from its established role as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. myskinrecipes.comioch.org.ua The compound serves as a precursor for a variety of bioactive molecules, leveraging the inherent reactivity of its functional groups. myskinrecipes.com
The investigation of this compound is driven by the following factors:
Synthetic Versatility: Its dual functionality allows it to participate in a wide range of chemical transformations, enabling the construction of complex molecular frameworks. myskinrecipes.com
Access to Novel Heterocycles: It is a key intermediate for creating diverse heterocyclic systems, which are frequently associated with significant biological activity. myskinrecipes.com
Foundation for Medicinal Chemistry: As a fundamental scaffold, understanding its chemistry is crucial for the rational design and synthesis of new potential drug candidates targeting various diseases. myskinrecipes.com
By studying the properties and reactivity of this compound, researchers can develop new synthetic methodologies and create libraries of novel compounds for biological screening, contributing to the discovery of the next generation of therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydrazinyl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-8-3(7)2(6)5-4/h4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXKJZGSRJXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463239 | |
| Record name | Methyl hydrazino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63970-76-3 | |
| Record name | Methyl hydrazino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (hydrazinecarbonyl)formate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl Hydrazino Oxo Acetate and Its Precursors
Esterification Reactions for Methyl Oxoacetate Synthesis
The principal precursor for methyl hydrazino(oxo)acetate is methyl oxoacetate. A common and efficient method for synthesizing methyl oxoacetate is through the esterification of glyoxylic acid with methanol (B129727). smolecule.com This reaction is typically acid-catalyzed and conducted under reflux conditions. smolecule.com The resulting methyl oxoacetate can then be purified by distillation. smolecule.com
Beyond the direct esterification of glyoxylic acid, other methods for preparing methyl oxoacetate have been reported. These include the oxidative cleavage of tartrate diesters, the ozonolysis of maleate (B1232345) or fumarate (B1241708) derivatives, and an exchange reaction between a dialkoxyacetate and glyoxylic acid. chemicalbook.com Another approach involves the NaOAc-catalyzed elimination of a nitrite (B80452) ion from nitrate (B79036) esters. chemicalbook.com Industrially, large-scale production also relies on the esterification of glyoxylic acid with methanol, followed by purification steps like distillation and crystallization to achieve high purity. smolecule.com
Hydrazinolysis of Ester Precursors to Yield this compound
The conversion of methyl oxoacetate to this compound is achieved through hydrazinolysis. This nucleophilic substitution reaction involves the treatment of the methyl oxoacetate ester with hydrazine (B178648), typically in the form of hydrazine hydrate (B1144303). asianpubs.orgepstem.net The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the electrophilic carbonyl carbon of the ester group in methyl oxoacetate. This leads to the displacement of the methoxy (B1213986) group (-OCH3) and the formation of the corresponding hydrazide, this compound.
This transformation is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. rawdatalibrary.netsemanticscholar.orgresearchgate.net
Optimization of Reaction Conditions: Solvent, Temperature, and Stoichiometry
The efficiency and yield of the hydrazinolysis reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the reaction temperature, and the stoichiometric ratio of the reactants.
Solvent: The selection of an appropriate solvent is crucial. Alcohols, particularly ethanol (B145695) and methanol, are frequently employed as solvents for hydrazinolysis reactions. epstem.netresearchgate.net The choice of solvent can influence the solubility of the reactants and the reaction rate. In some cases, the reaction can be carried out under solvent-free conditions, which aligns with green chemistry principles. researchgate.net
Temperature: The reaction temperature is another critical factor. Many hydrazinolysis reactions are carried out under reflux conditions to increase the reaction rate. epstem.netresearchgate.netgoogle.com However, the optimal temperature can vary depending on the specific ester and the desired outcome. For instance, in the synthesis of certain hydrazides, the reaction is performed at room temperature. researchgate.net
Stoichiometry: The molar ratio of the ester to hydrazine hydrate can significantly impact the reaction. An excess of hydrazine hydrate is often used to ensure the complete conversion of the ester. epstem.net For example, a molar ratio of 1:1.5 (ester to hydrazine hydrate) has been reported for the synthesis of α-[4-oxoquinazolin-2-yl) thio]Acetohydrazide. epstem.net
A study on the hydrazinolysis of N-glyoxylamino acid esters using 80% hydrazine hydrate in methanol reported good yields (80-90%) of the corresponding N-acylamino acid hydrazide derivatives. researchgate.net
Catalytic Approaches in Hydrazinolysis
While many hydrazinolysis reactions proceed efficiently without a catalyst, certain catalytic approaches have been developed to enhance the reaction rate and yield. Both acid and base catalysis can be employed. For instance, the synthesis of certain hydrazide derivatives has been achieved using triethylamine (B128534) as a catalyst in ethanol. researchgate.net The use of synthetic ion exchange resins as catalysts has also been explored for the hydrazinolysis of benzoic acid. scispace.com
Alternative Synthetic Routes to this compound
While the direct hydrazinolysis of methyl oxoacetate is a common route, alternative synthetic strategies can also be envisioned. One potential alternative involves a multi-component reaction approach. For instance, a one-pot synthesis of ring-fused 5-hydrazino-2-cyclopentenone derivatives has been achieved through a gold(I)-catalyzed tandem reaction. acs.org Although not directly producing this compound, this demonstrates the potential of complex catalytic cascades in synthesizing hydrazino compounds.
Another approach could involve the modification of other hydrazine-containing molecules. For example, the reaction of cyclic imidates with methyl 2-hydrazinyl-2-oxoacetate can lead to the formation of annulated triazoles or triazinediones depending on the reaction conditions. rawdatalibrary.netsemanticscholar.org This highlights the utility of this compound as a building block for more complex heterocyclic systems.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed.
The development of catalytic dehydrative condensation between equimolar amounts of carboxylic acids and alcohols is a key goal in green ester synthesis, as it avoids the use of stoichiometric dehydrating agents and reduces waste. nii.ac.jp While acid-catalyzed esterification is common, the use of excess reagents and the need for water removal are not ideal from a green chemistry perspective. nii.ac.jp
Microwave-induced synthesis has emerged as a more environmentally friendly alternative to conventional heating methods. It often leads to shorter reaction times, increased yields, and lower energy consumption. researchgate.netmdpi.com For example, a green synthetic procedure for a quinazolinone derivative involved a microwave-induced S-alkylation step, which was significantly faster than conventional methods. researchgate.netmdpi.com The use of environmentally benign solvents, such as deep eutectic solvents (DESs), is another green chemistry approach that has been successfully applied in related syntheses. researchgate.netmdpi.com
Furthermore, performing reactions under solvent-free conditions, where possible, is a highly effective green chemistry strategy. researchgate.net The optimization of reaction conditions to use stoichiometric amounts of reactants and minimize the formation of byproducts is also a fundamental principle of green chemistry. nii.ac.jp
Chemical Reactivity and Derivatization of Methyl Hydrazino Oxo Acetate
Nucleophilic Reactions of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) in molecules like methyl hydrazino(oxo)acetate is characterized by the presence of lone pairs of electrons on the nitrogen atoms, making it a potent nucleophile. This inherent nucleophilicity drives its participation in numerous chemical reactions, particularly additions to electrophilic centers and cyclization reactions to form stable ring structures. The reactivity can be modulated by the electronic effects of adjacent groups, such as the methyl oxoacetate portion of the molecule.
Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazones and Azines
One of the most fundamental reactions of the hydrazine moiety is its condensation with carbonyl compounds, specifically aldehydes and ketones. This reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. nih.gov Subsequent elimination of a water molecule yields a stable product with a carbon-nitrogen double bond (C=N), known as a hydrazone. nih.govncert.nic.in
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. nih.govscribd.com The resulting hydrazones, or N-ylidenehydrazides, are often stable, crystalline solids and serve as crucial intermediates in the synthesis of more complex molecules. hygeiajournal.com
Synthesis of Imino-5-oxothiadiazine Derivatives
The hydrazide functionality is a precursor for the synthesis of various heterocyclic systems, including imino-thiadiazine derivatives. A common synthetic route involves the conversion of a hydrazide into a thiosemicarbazide (B42300), which then undergoes cyclization. For instance, a hydrazide can react with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. aun.edu.eg This intermediate can then be cyclized.
In one method, the reaction of 1,4-disubstituted thiosemicarbazides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield (2-imino-1,3,4-thiadiazin-5-on-6-ylidene)acetate derivatives. aun.edu.egaun.edu.eg Another approach involves the oxidation of hydrazides to N-acyldiazenes, which then undergo a P(NMe₂)₃-mediated annulation reaction with isothiocyanates to produce 2-imino-1,3,4-thiadiazoles. nih.gov
Table 1: General Reaction Scheme for Imino-thiadiazole Synthesis
| Reactant 1 | Reactant 2 | Intermediate | Product | Ref |
|---|---|---|---|---|
| Hydrazide | Isothiocyanate | Thiosemicarbazide | 2-Imino-1,3,4-thiadiazole | nih.gov |
Formation of N-Ylidenehydrazides
The direct condensation of hydrazides with aldehydes or ketones is a straightforward method for the formation of N-ylidenehydrazides, more commonly known as N-acylhydrazones. This reaction is a cornerstone of hydrazide chemistry, providing a modular approach to a vast library of derivatives. nih.govnih.gov
For example, the interaction of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide with various ketones in boiling ethanol (B145695) results in the corresponding N-ylidenehydrazides. nih.gov Similarly, a series of 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-N′-(substituted benzylidene)aceto(propane)hydrazides were synthesized through the reaction of the parent hydrazides with a variety of aromatic aldehydes. researchgate.net These reactions highlight the reliability of hydrazone formation as a synthetic tool.
Synthesis of Pyrazine-2-carboxylic Acid Hydrazide Derivatives
The synthesis of pyrazine-2-carboxylic acid hydrazide derivatives serves as an excellent example of the utility of the condensation reaction. The core intermediate, pyrazine-2-carboxylic acid hydrazide, is typically prepared from pyrazine-2-carboxylic acid. The acid is first esterified, often to the corresponding ethyl or methyl ester, and then subjected to hydrazinolysis—reaction with hydrazine hydrate (B1144303)—to yield the desired hydrazide in good yield. minia.edu.egjyoungpharm.org
This pyrazinoic acid hydrazide is then condensed with a range of substituted aromatic aldehydes or ketones. minia.edu.egjyoungpharm.org The reaction is usually carried out by refluxing the hydrazide and the carbonyl compound in ethanol, often with a catalytic amount of acid, for several hours to furnish the target pyrazine-2-carbohydrazide (B1222964) derivatives. minia.edu.egnih.gov
Table 2: Synthesis of Pyrazine-2-carbohydrazide Derivatives
| Step | Reactants | Product | Purpose | Ref |
|---|---|---|---|---|
| 1 | Pyrazine-2-carboxylic acid, Alcohol | Pyrazine-2-carboxylate ester | Activation of carboxylic acid | minia.edu.eg |
| 2 | Pyrazine-2-carboxylate ester, Hydrazine hydrate | Pyrazine-2-carboxylic acid hydrazide | Formation of hydrazide | minia.edu.egjyoungpharm.org |
Synthesis of 5-(4-substitutedbenzylidene)-6-methyl-4,5-dihydropyridazine-3(2H)-ones
The hydrazine moiety is integral to the synthesis of pyridazinone heterocycles. These six-membered rings containing two adjacent nitrogen atoms are often formed through the cyclocondensation of a hydrazine with a suitable dicarbonyl or keto-acid precursor. researchgate.netsarpublication.com
One specific synthetic pathway to 5-(4-substitutedbenzylidene)-6-methyl-4,5-dihydropyridazine-3(2H)-ones begins with 3-benzylidene-4-oxopentanoic acid derivatives. The reaction of these keto-acids with hydrazine hydrate, typically by refluxing in a solvent like ethanol, leads to the formation of the 4,5-dihydropyridazine-3(2H)-one ring system. fabad.org.tr The reaction involves the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid group (or its ester), leading to cyclization and dehydration. researchgate.net
Synthesis of 2-((4-Methyl-2-Oxo-2H-Chromen-7-Yl) Oxy) Acetamide (B32628) Derivatives
The synthesis of complex molecules such as coumarin-based acetamide derivatives often relies on a key acetohydrazide intermediate. The general strategy involves building a side chain on a coumarin (B35378) scaffold, which is then used for further derivatization. ijpbs.comresearchgate.net
The synthesis typically starts from 7-hydroxy-4-methylcoumarin. This starting material is first alkylated with an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate to yield an ethyl-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate (B1210297) intermediate. ijpbs.com This ester is then converted to the corresponding hydrazide, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide, by treatment with hydrazine hydrate. ijpbs.comevitachem.com This acetohydrazide is a versatile nucleophile, and its hydrazine moiety can be condensed with various aldehydes to form Schiff bases, which are intermediates for further transformations into the final acetamide derivatives. ijpbs.comsemanticscholar.org
Table 3: Synthetic Route to Coumarin-based Acetohydrazide
| Step | Starting Material | Reagents | Product | Ref |
|---|---|---|---|---|
| 1 | 7-hydroxy-4-methylcoumarin | Ethyl bromoacetate, K₂CO₃ | Ethyl-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate | ijpbs.com |
| 2 | Ethyl-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate | Hydrazine hydrate | 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide | ijpbs.comevitachem.com |
Acylation and Sulfonylation Reactions
The hydrazine moiety of this compound readily undergoes acylation and sulfonylation reactions. These reactions typically involve the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.
Acylation can be achieved using various reagents such as acid chlorides, anhydrides, and carboxylic acids. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, yielding ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. This acylation is a common step in the synthesis of more complex heterocyclic structures. The resulting N-acylhydrazides are key intermediates for the synthesis of 1,3,4-oxadiazoles. acs.orgresearchgate.net The reaction conditions for acylation can vary, but often involve a base to neutralize the acid byproduct.
Sulfonylation follows a similar pathway, with sulfonyl chlorides being the most common sulfonylating agents. The reaction of a hydrazide with an aryl sulfonyl chloride in a suitable solvent like dichloromethane (B109758) can yield the corresponding N-sulfonylated product. scispace.com These reactions expand the diversity of derivatives that can be prepared from this compound, opening avenues to compounds with a range of potential applications.
Cyclization Reactions Leading to Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The hydrazine and oxoacetate functionalities provide the necessary reactive sites for intramolecular or intermolecular cyclization reactions, often after initial derivatization.
1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from diacylhydrazine precursors, which can be derived from this compound. The initial step involves the acylation of the hydrazine moiety. The resulting N-acylhydrazide can then undergo cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. acs.org A variety of reagents can be used to effect this cyclization, including phosphorus oxychloride, polyphosphoric acid, and Burgess reagent. researchgate.netmdpi.com One-pot methods have also been developed, where the acylation and subsequent cyclization occur in a single reaction vessel. researchgate.net For example, reacting a carboxylic acid with an acylhydrazide in the presence of a coupling agent like HATU, followed by treatment with a dehydrating agent, can directly yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net Another approach involves the oxidative cyclization of N-acylhydrazones. acs.org
1,2,4-Triazole-3-ones: The synthesis of 1,2,4-triazol-3-one derivatives can also commence from this compound. A common route involves the reaction of an ester ethoxycarbonylhydrazone with hydrazine hydrate, which can then be further elaborated. ajol.info For instance, 4-Amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-ones can be prepared and subsequently reacted with aldehydes to form Schiff bases. These intermediates can then be used to synthesize a variety of ester, hydrazide, and oxadiazole derivatives. ajol.info
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives. A thiosemicarbazide can be prepared from the corresponding acid hydrazide (derived from this compound) by reaction with a thiocyanate (B1210189) salt or an isothiocyanate. ekb.egjocpr.com The resulting thiosemicarbazide can then be cyclized under acidic conditions, for instance using sulfuric acid, to yield the 1,3,4-thiadiazole (B1197879) ring. ekb.egnih.gov
1,2,4-Triazoles: A variety of strategies exist for the synthesis of 1,2,4-triazoles starting from hydrazine derivatives. One common method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine. scispace.com Another approach is the Pellizzari reaction, which is the reaction of an amide with an acylhydrazide. scispace.com More contemporary methods include multicomponent reactions. For example, 1-aryl-1,2,4-triazoles can be synthesized from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate in an electrochemical reaction. organic-chemistry.org The cyclization of thiosemicarbazides in the presence of a base, such as sodium hydroxide (B78521), can also lead to the formation of a 1,2,4-triazole (B32235) ring system. nih.gov
4-oxo-1,3-thiazolidines: These heterocycles are typically synthesized through the cyclo-condensation of a Schiff base with a thiol-containing compound, most commonly mercaptoacetic acid (thioglycolic acid). nih.gov The initial Schiff base is formed by the condensation of a hydrazide derivative of this compound with an appropriate aldehyde. The subsequent reaction with mercaptoacetic acid, often in the presence of a catalyst like anhydrous zinc chloride, leads to the formation of the 4-oxo-1,3-thiazolidine ring. nih.govresearchgate.net
2-oxoazetidines (β-lactams): The synthesis of 2-oxoazetidines can be achieved via the Staudinger cycloaddition, which is the [2+2] cycloaddition of a ketene (B1206846) with an imine. In the context of this compound derivatives, a Schiff base is first prepared from the corresponding hydrazide and an aldehyde. researchgate.net This Schiff base (imine) is then reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine (B128534), to yield the 2-oxoazetidine ring. researchgate.net
5-oxoimidazolines (imidazolinones): The synthesis of 5-oxoimidazolines can be accomplished by condensing a hydrazine derivative with an oxazolone (B7731731). researchgate.netresearchgate.net The oxazolone, in turn, is typically prepared from an N-acylamino acid (like hippuric acid), an aldehyde, and a dehydrating agent such as acetic anhydride. The subsequent reaction of the oxazolone with a hydrazide derived from this compound leads to the formation of the 5-oxoimidazoline ring. researchgate.net
The synthesis of 1,2,4-triazine (B1199460) derivatives can be approached from precursors derived from this compound. For example, a key intermediate, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one, can be synthesized and subsequently alkylated or acylated to produce a variety of derivatives. researchgate.net The reaction of this intermediate with reagents like ethyl bromoacetate followed by treatment with hydrazine hydrate can lead to the formation of fused heterocyclic systems like ajol.infonih.govresearchgate.nettriazino[3,4-b] ajol.infonih.govekb.egthiadiazines. researchgate.net Furthermore, the reaction of a 1,2,4-triazine derivative with chloroacetonitrile (B46850) can introduce a cyanomethyl group, which can be a precursor for further transformations. researchgate.net The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has also been reported, starting from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones. nih.gov
Synthesis of 4-oxo-1,3-thiazolidines, 2-oxoazetidines and 5-oxoimidazolines
Reactions Involving the Oxoacetate Moiety
The oxoacetate moiety in this compound contains a ketone and an ester functional group, both of which can participate in a variety of chemical reactions.
The carbonyl group of the ketone is electrophilic and can undergo nucleophilic addition reactions. For example, it can react with nucleophiles like organometallic reagents (e.g., Grignard reagents) or cyanide ions. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This hydrolysis is a common transformation, for instance, in the synthesis of carboxylic acid derivatives of heterocyclic compounds. nih.gov The ester can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Furthermore, the α-protons adjacent to the ketone and ester groups can be acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation reactions. For example, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While not a direct reaction of the oxoacetate moiety itself, derivatives where the oxoacetate has been transformed can participate in such reactions.
The interplay between the reactivity of the oxoacetate moiety and the hydrazine moiety allows for complex, multi-step syntheses, where one part of the molecule is modified while the other is either protected or remains inert, to be selectively reacted in a subsequent step.
Table of Reaction Products from this compound Derivatives
| Starting Material Derivative | Reagent(s) | Product Type | Ref. |
|---|---|---|---|
| N-Acylhydrazide | Phosphorus Oxychloride | 1,3,4-Oxadiazole | mdpi.com |
| Schiff Base from Hydrazide | Mercaptoacetic Acid | 4-oxo-1,3-thiazolidine | nih.gov |
| Thiosemicarbazide | Sulfuric Acid | 1,3,4-Thiadiazole | nih.gov |
| Schiff Base from Hydrazide | Chloroacetyl Chloride, Triethylamine | 2-oxoazetidine | researchgate.net |
| Hydrazide | Oxazolone | 5-oxoimidazoline | researchgate.net |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate |
| Acetyl chloride |
| Acetic anhydride |
| Sulfonyl chloride |
| 1,3,4-Oxadiazole |
| N-acylhydrazide |
| Phosphorus oxychloride |
| Polyphosphoric acid |
| Burgess reagent |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| 1,2,4-Triazole-3-one |
| 4-Amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Hydrazine hydrate |
| 1,3,4-Thiadiazole |
| Thiosemicarbazide |
| Phenylisothiocyanate |
| Sulfuric acid |
| 1,2,4-Triazole |
| Paraformaldehyde |
| Ammonium acetate |
| Sodium hydroxide |
| 4-oxo-1,3-thiazolidine |
| Mercaptoacetic acid (thioglycolic acid) |
| Zinc chloride |
| 2-oxoazetidine (β-lactam) |
| Chloroacetyl chloride |
| Triethylamine |
| 5-oxoimidazoline (imidazolinone) |
| Hippuric acid |
| 1,2,4-Triazine |
| 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one |
| Ethyl bromoacetate |
| ajol.infonih.govresearchgate.nettriazino[3,4-b] ajol.infonih.govekb.egthiadiazine |
| Chloroacetonitrile |
| 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid |
Ester Hydrolysis and Transesterification
The ester functionality in this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations for modifying the carboxyl group.
Ester Hydrolysis:
Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to form the corresponding carboxylic acid, [hydrazino(oxo)acetic acid], and methanol (B129727). This reaction is reversible and typically requires heating to proceed to a significant extent. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide or lithium hydroxide, the methyl ester is hydrolyzed to form a carboxylate salt and methanol. libretexts.orgsciforum.net This process, known as saponification, is irreversible and generally proceeds to completion. libretexts.org For instance, the hydrolysis of a related tert-butyl protected methyl ester using lithium hydroxide in methanol has been reported. sciforum.net
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol in the presence of an acid or base catalyst would yield ethyl hydrazino(oxo)acetate and methanol. This method is widely used for the synthesis of various esters from a common methyl or ethyl ester precursor. nih.gov
Reactions at the Carbonyl Group
The carbonyl group in this compound is an electrophilic center that can undergo nucleophilic attack. A key reaction at this site is the formation of hydrazones.
Hydrazone Formation:
The reaction of an aldehyde or ketone with hydrazine or its derivatives, such as this compound, leads to the formation of a hydrazone. nih.govlibretexts.org This reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. nih.gov The formation of hydrazones is a reversible reaction and is often used in bioconjugation and the synthesis of heterocyclic compounds. nih.gov For example, the reaction of this compound with an aldehyde or ketone would yield a corresponding hydrazone derivative. This reactivity is fundamental to the use of this compound in the synthesis of more complex molecules. nih.gov
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.org this compound, with its multiple functional groups, is an ideal candidate for participation in MCRs, leading to the rapid assembly of complex molecular scaffolds.
One notable example is the Ugi reaction , a four-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), an amine, and a carboxylic acid. While this compound itself is a hydrazine derivative, related structures like α-hydrazino acids can participate in Passerini and Ugi-type reactions. rsc.org For instance, α-hydrazino acids react with aldehydes or ketones and isocyanides to form hydrazino depsipeptides. rsc.org Although direct examples with this compound are not explicitly detailed in the provided context, its structural similarity to α-hydrazino acids suggests its potential as a component in such reactions.
Another relevant MCR is the hydrazino-Ugi-azide reaction . In this reaction, a hydrazide, an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) react to form 1,5-disubstituted tetrazoles. beilstein-journals.org Methyl isocyanoacetate has been utilized as a key component in such reactions, highlighting the utility of related structures in MCRs for the synthesis of complex heterocycles. beilstein-journals.org
The versatility of MCRs allows for the creation of diverse libraries of compounds from simple starting materials, and the functional groups present in this compound make it a promising substrate for the discovery of new MCRs and the synthesis of novel bioactive molecules.
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Mechanism of Hydrazone Formation:
The formation of a hydrazone from a carbonyl compound and a hydrazine derivative like this compound begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. nih.gov This initial step is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. nih.gov The resulting tetrahedral intermediate, a hemiaminal, then undergoes dehydration. nih.gov Protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a protonated imine, which is then deprotonated to yield the final hydrazone product. nih.gov
Mechanism of Ester Hydrolysis:
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen of the ester by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A proton transfer from the attacking water molecule to the alkoxy group of the ester occurs, followed by the elimination of the alcohol (methanol in this case) to form a protonated carboxylic acid. Deprotonation yields the final carboxylic acid product. The entire process is reversible. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion (methoxide) as the leaving group to form the carboxylic acid. The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction to form the carboxylate salt and the alcohol. libretexts.org
Mechanistic Insights from Related Reactions:
Mechanistic studies on the oxidation of hydrazine by a μ-oxo diiron(III,III) complex have shown that the reaction can proceed via a proton-coupled electron transfer (PCET) mechanism. rsc.org While not a direct reaction of this compound, this study provides insight into the redox behavior of the hydrazine moiety. The reactivity of the hydrazine is influenced by pH, with the unprotonated form being the reactive species. rsc.org
Density functional theory (DFT) calculations have been employed to study the kinetics and thermodynamics of the rate-determining step in the Passerini reaction of α-hydrazino acids, which are structurally related to this compound. rsc.org Such computational studies are invaluable for understanding the transition states and energy barriers of complex reactions involving these types of molecules.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the ethyl analogue, ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, characteristic signals include a triplet at δ 1.29 ppm and a quartet at δ 4.29 ppm, corresponding to the ethyl group. Two singlet signals at δ 10.36 and 10.80 ppm, which are exchangeable with D₂O, represent the two NH protons. In a related derivative, two broad singlets for NH₂ protons have been observed. For methyl hydrazino(oxo)acetate itself, the methyl protons would be expected to appear as a singlet, typically in the range of 3.7-3.9 ppm, while the hydrazino protons would likely appear as broad singlets that are exchangeable with D₂O.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -OCH₃ | ~3.7-3.9 | Singlet | Characteristic for methyl ester protons. |
| -NH-NH₂ | Variable, broad | Singlet(s) | Exchangeable with D₂O. Chemical shift can be concentration and solvent dependent. |
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, three distinct signals are expected. The methyl carbon (-OCH₃) typically appears around 52-55 ppm. mdpi.com The two carbonyl carbons (C=O) are significantly deshielded and appear further downfield, generally in the range of 160-170 ppm. ekb.eg The carbon of the ester group usually resonates at a slightly lower field than the amide carbonyl carbon.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | ~52-55 |
| -C=O (Amide) | ~160-165 |
| -C=O (Ester) | ~165-170 |
Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) would not show any correlations for this compound due to the absence of proton-proton coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show a correlation between the methyl protons and the methyl carbon.
¹³C NMR Spectral Analysis
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong absorption bands corresponding to the C=O stretching of the ester and amide groups would be observed in the region of 1650-1750 cm⁻¹. Specifically, the amide C=O stretch typically appears around 1660-1680 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1730-1750 cm⁻¹. The N-H stretching vibrations of the hydrazine (B178648) group would be visible as one or two bands in the 3200-3400 cm⁻¹ region. The C-O stretching of the ester group will also be present, typically in the 1000-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Hydrazine) | Stretching | 3200-3400 |
| C=O (Ester) | Stretching | 1730-1750 |
| C=O (Amide) | Stretching | 1660-1680 |
| C-O (Ester) | Stretching | 1000-1300 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular weight of this compound is 118.09 g/mol . alfa-chemistry.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 118. A common fragmentation pattern for esters is the loss of the alkoxy group. For this compound, this would correspond to the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 87. Another likely fragmentation would be the loss of the hydrazine group (-NHNH₂) to give a fragment at m/z 86, or the loss of the entire hydrazide moiety. The presence of these fragments helps to confirm the structure of the compound. For the related ethyl ester, a molecular ion peak at m/z 348.22 has been reported for a more complex derivative.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Solvent Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing carbonyl groups, like this compound, typically exhibit n → π* transitions. These transitions are generally weak and appear at longer wavelengths. For similar compounds, absorption maxima have been observed in the range of 200-550 nm. researchgate.net The solvent can influence the position of these absorption bands. For instance, a shift to shorter wavelengths (a blue shift) is often observed for n → π* transitions when the polarity of the solvent is increased. This is because polar solvents can stabilize the non-bonding electrons, increasing the energy required for the transition.
X-ray Crystallography: Solid-State Structure and Supramolecular Interactions
A comprehensive search of scientific databases and chemical literature did not yield any specific studies on the X-ray crystallographic analysis of this compound. Consequently, data regarding its single-crystal structure, including unit cell dimensions, space group, bond lengths, and bond angles, is not publicly available.
Similarly, there is no published research detailing the supramolecular interactions of this compound in the solid state. Information on potential hydrogen bonding patterns, π-stacking, or other non-covalent interactions, which are crucial for understanding the packing of molecules in a crystal lattice, remains uncharacterized for this specific compound. While studies exist for structurally related molecules containing hydrazide or acetate (B1210297) moieties, this information cannot be directly extrapolated to this compound. ambeed.comchemchart.comnih.gov
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound to confirm its empirical formula and assess its purity. For this compound, with a molecular formula of C₃H₆N₂O₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 118.09 g/mol .
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 3 | 36.033 | 30.52% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 5.12% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 23.72% |
| Oxygen | O | 15.999 | 3 | 47.997 | 40.64% |
| Total | | | | 118.092 | 100.00% |
Despite the theoretical values, a review of published literature did not uncover any experimental elemental analysis data for this compound. Such data, typically presented as "found" or "experimental" percentages, would be necessary to corroborate the calculated composition and provide evidence of the compound's purity after synthesis. While some commercial suppliers offer the compound with a stated purity level, the underlying analytical reports with specific elemental analysis findings are not provided.
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite a thorough review of available scientific literature and chemical databases, detailed computational and theoretical studies focusing exclusively on the chemical compound this compound (CAS No. 63970-76-3) are not publicly available. This includes a lack of specific published research on its quantum chemical properties and molecular dynamics simulations.
Computational chemistry is a powerful tool used to predict molecular structures and properties through computer simulations. nextmol.comwikipedia.org Techniques like Density Functional Theory (DFT) are frequently employed to perform quantum chemical calculations. nih.govjst.go.jp These calculations can provide valuable insights into:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals are crucial for understanding a molecule's reactivity, electronic properties, and UV-Vis spectra. tandfonline.comnih.govalga.cz The energy gap between them indicates the chemical stability of the molecule. mdpi.com
Electrostatic Potential (ESP) Surfaces: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting intermolecular interactions. nih.gov
Vibrational Frequency Analysis: Theoretical calculation of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands. acs.orge-bookshelf.deiosrjournals.org
NMR Chemical Shift Prediction: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach to predict NMR chemical shifts, aiding in the structural elucidation of organic compounds. modgraph.co.ukrsc.orgscielo.brlibretexts.org
Furthermore, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological targets. core.ac.ukmdpi.comresearchgate.net
While the methodologies to perform these detailed analyses are well-established, and numerous studies apply them to other complex molecules, researchgate.netmdpi.comresearchgate.netnih.gov there is no evidence in the searched literature of their specific application to this compound. The compound is mentioned as a chemical intermediate in some contexts, vulcanchem.com but it does not appear to have been the primary subject of a dedicated computational study.
The absence of such published data prevents the compilation of the specific data tables and detailed research findings requested for an article on the computational chemistry and theoretical studies of this compound.
Computational Chemistry and Theoretical Studies of Methyl Hydrazino Oxo Acetate
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing molecules with desired biological activities. Computational modeling plays a pivotal role in elucidating the SAR of a series of compounds by correlating their structural and electronic features with their activity. For hydrazone derivatives, which share functional similarities with Methyl hydrazino(oxo)acetate, computational methods are frequently employed to understand how modifications to the molecular structure influence their biological potential. scirp.orghealthinformaticsjournal.com
Key molecular descriptors are often calculated to build SAR models. These include electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a significant indicator of molecular stability and reactivity. nih.govacs.org A smaller energy gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another critical tool in SAR studies. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for understanding how a molecule might interact with a biological target, such as an enzyme or receptor. For instance, in related hydrazone compounds, the nitrogen and oxygen atoms of the hydrazone and carbonyl groups are typically identified as nucleophilic centers. researchgate.nettandfonline.com
Table 1: Calculated Electronic Properties of Representative Hydrazone Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Generic Hydrazone A | -6.5 | -1.2 | 5.3 | 3.1 |
| Generic Hydrazone B | -7.1 | -0.9 | 6.2 | 4.5 |
| Generic Hydrazone C | -6.8 | -1.5 | 5.3 | 2.8 |
This table presents illustrative data based on typical values found in computational studies of hydrazone derivatives to demonstrate the type of information generated in SAR analyses.
Prediction of Spectroscopic Properties
Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for the characterization of new or unstable compounds. Methods like DFT, often using functionals such as B3LYP and basis sets like 6-311++G(d,p), are widely used to calculate vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds. These calculated frequencies can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, key vibrational modes would include the N-H stretching of the hydrazine (B178648) group, C=O stretching of the ester and amide-like functionalities, and C-O stretching of the ester group. Computational studies on related N-acylhydrazones have shown a good correlation between calculated and experimental vibrational frequencies. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide a theoretical spectrum that can aid in the assignment of experimental peaks. For this compound, ¹H NMR predictions would identify the chemical shifts for the protons of the N-H, and O-CH₃ groups. Similarly, ¹³C NMR predictions would pinpoint the resonances for the carbonyl carbons and the methyl carbon.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| FT-IR | N-H stretch | 3300-3400 |
| C=O stretch (amide) | ~1680 | |
| C=O stretch (ester) | ~1740 | |
| C-O stretch | 1200-1300 | |
| ¹H NMR | NH₂ | 4.0-5.0 |
| NH | 9.0-10.0 | |
| O-CH₃ | ~3.8 | |
| ¹³C NMR | C=O (amide) | ~165 |
| C=O (ester) | ~170 | |
| O-CH₃ | ~53 |
This table contains hypothetical data based on characteristic values for the functional groups present in this compound, as informed by computational studies on analogous molecules. ekb.egresearchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and activation energies that are often difficult to determine experimentally. sci-hub.seacs.org For reactions involving this compound, such as its synthesis or its use as a building block for heterocyclic compounds, computational approaches can map out the entire reaction pathway.
A relevant example is the study of multicomponent reactions like the Passerini reaction, which can involve hydrazine derivatives. rsc.org DFT calculations can be used to model the reaction mechanism, identifying the key transition states and intermediates. For instance, in a reaction where this compound acts as a nucleophile, computational models can determine the most likely site of initial attack and the subsequent steps of the reaction cascade.
The process typically involves:
Geometry Optimization: The structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).
Energy Profile: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.
For example, in the condensation reaction of a hydrazine with a carbonyl compound, computational studies can elucidate the acid-catalyzed mechanism, including the initial nucleophilic attack and the subsequent dehydration step. rsc.org These theoretical investigations provide a detailed, molecular-level understanding of the reaction, which can be used to optimize reaction conditions and predict the feasibility of new synthetic routes involving this compound.
Biological and Pharmacological Investigations of Methyl Hydrazino Oxo Acetate and Its Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of methyl hydrazino(oxo)acetate derivatives has been evaluated against a wide range of pathogenic bacteria and fungi. These studies often involve modifying the core structure to enhance potency and spectrum of activity.
Numerous studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, novel 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy)-N-(5-substitutedphenyl-1H-tetrazol-1-yl) acetamide (B32628) derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). All tested compounds showed activity, with zones of inhibition (ZOI) ranging from 20 mm to 25 mm. Compound 5f, in particular, was identified as a potent agent against all tested bacterial strains. Similarly, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide were tested in vitro against S. aureus and E. coli, with compounds VIa and VIb showing good activity. rasayanjournal.co.in
In another study, twelve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives (5a-l) were screened. scispace.com Compounds 5d (with a p-nitrophenyl group) and 5h (with a p-trifluoromethylphenyl group) were found to be active against all tested bacterial strains, which included S. aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and E. coli. scispace.com
Further research on 3-cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines showed that 18 of the 29 synthesized compounds displayed notable inhibitory effects, especially against S. aureus and E. coli. tandfonline.com Compound 25 was found to be equipotent to the standard drug ampicillin (B1664943) against S. aureus, E. coli, and P. aeruginosa. tandfonline.com
| Compound Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Coumarin-Tetrazole Acetamides | Staphylococcus aureus, Escherichia coli | Compound 5f showed potent activity; ZOI ranged from 20-25 mm. | |
| Quinoxaline-Thiazolidinone Acetamides | S. aureus, K. pneumoniae, P. aeruginosa, E. coli | Compounds 5d and 5h were active against all tested strains. | scispace.com |
| Hexahydroquinolines | S. aureus, E. coli, P. aeruginosa, Bacillus subtilis | Compound 25 was equipotent to ampicillin against S. aureus, E. coli, and P. aeruginosa. | tandfonline.com |
| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives | S. aureus, E. coli | Compounds VIa and VIb exhibited good activity against both bacterial strains. | rasayanjournal.co.in |
The antifungal properties of this compound derivatives have also been a focus of investigation. Coumarin-tetrazole acetamide derivatives were tested against the fungal strains Aspergillus niger and Candida albicans. Compounds 5c, 5d, and especially 5f demonstrated good to moderate activity compared to the standard drug, Ketoconazole.
Similarly, quinoxaline-thiazolidinone acetamide derivatives were screened for in-vitro antifungal activity against C. albicans, A. niger, and A. flavus. scispace.com Compounds 5d and 5h, which were also effective antibacterial agents, proved to be active against all the fungal strains investigated. scispace.com The study on hexahydroquinoline derivatives reported moderate antifungal activity against C. albicans for several compounds, though none were active against A. niger. tandfonline.com
| Compound Class | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Coumarin-Tetrazole Acetamides | Aspergillus niger, Candida albicans | Compound 5f showed good activity; 5c and 5d showed moderate activity. | |
| Quinoxaline-Thiazolidinone Acetamides | C. albicans, A. niger, A. flavus | Compounds 5d and 5h were active against all tested fungal strains. | scispace.com |
| Hexahydroquinolines | C. albicans, A. niger | Some members exhibited moderate activity against C. albicans. | tandfonline.com |
Antibacterial Efficacy: Gram-Positive and Gram-Negative Strains
Antiviral Activity Assessments
Derivatives based on the this compound scaffold have been synthesized and evaluated for their potential to inhibit various viruses. A series of methyl [2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates were evaluated for their ability to inhibit the replication of HIV-1 and HIV-2 in MT-4 cells. nih.gov The same compounds were also assessed for their selective antiviral activity against the Hepatitis C Virus (HCV) in a Huh 5-2 replicon system. nih.gov
Quinazolinone derivatives, which can be synthesized from precursors related to this compound, are noted as excellent scaffolds in medicinal chemistry with demonstrated antiviral potential. mdpi.com Additionally, N-acyl hydrazones are recognized for exhibiting a wide spectrum of biological properties, including antiviral activity. nih.gov In one study, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and evaluated for their antiviral activities. nih.gov Compounds 4, 11, and 17 showed higher inactive, curative, and protective activities against Tobacco Mosaic Virus (TMV) than the reference drug ribavirin (B1680618) at a concentration of 500 mg/L. nih.gov
Anticancer and Cytotoxicity Profiling against various Cell Lines
The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of research. A study on new N-acyl hydrazones synthesized from methyl δ-oxo pentanoate evaluated their antiproliferative activity on breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.govacs.org Nearly all synthesized compounds showed cytotoxic activity against these cancer cells, with IC₅₀ values ranging from 7.52 ± 0.32 to 510.19 ± 2.88 μM. nih.govacs.org The MCF-7 cell line was generally more sensitive to these compounds. nih.gov
In another investigation, methyl 2-(2-(4′-[2.2]paracyclophanyl)-hydrazinylidene)-3-substituted-4-oxothiazolidin-5-ylidene)acetates were screened against 60 cancer cell lines. nih.gov They displayed notable anticancer activity against a leukemia subpanel, specifically the RPMI-8226 and SR cell lines. nih.gov Compound 3a was the most potent, with an IC₅₀ of 1.61 ± 0.04 µM against RPMI-8226 and 1.11 ± 0.03 µM against SR cell lines. nih.gov
Coumarin (B35378) hydrazide-hydrazone derivatives were tested for their cytotoxicity against human hepatocellular carcinoma (HepG2) and LH86 cell lines. wu.ac.th Hybrids 4 and 5 showed high potency against HepG2 cells with IC₅₀ values of 17.82 ± 2.79 and 7.87 ± 0.88 µg/mL, respectively. wu.ac.th Furthermore, certain hexahydroquinoline derivatives showed remarkable cytotoxic efficiency against human colon carcinoma (HT29), hepatocellular carcinoma (Hep-G2), and breast adenocarcinoma (MCF-7) cell lines. tandfonline.com
| Compound Class | Cell Line(s) | Key Findings (IC₅₀ values) | Reference |
|---|---|---|---|
| N-Acyl Hydrazones | MCF-7 (Breast), PC-3 (Prostate) | IC₅₀ values ranged from 7.52 to 510.19 μM. MCF-7 was more sensitive. | nih.govacs.org |
| Paracyclophanylthiazoles | RPMI-8226 (Leukemia), SR (Leukemia) | Compound 3a: 1.61 µM (RPMI-8226), 1.11 µM (SR). | nih.gov |
| Coumarin Hydrazide-Hydrazones | HepG2 (Hepatocellular Carcinoma) | Compound 5 showed a potent IC₅₀ of 7.87 µg/mL. | wu.ac.th |
| Hexahydroquinolines | HT29 (Colon), Hep-G2 (Hepatocellular), MCF-7 (Breast) | Compounds 22 and 25 were the most active cytotoxic members. | tandfonline.com |
| Quinoxaline Derivatives | HCT-116 (Colon), MCF-7 (Breast) | Active compounds showed IC₅₀ values from 1.9 to 7.52 µg/mL. | acs.org |
Other Reported Biological Activities
Hydrazone derivatives have been identified as a promising class of compounds for the development of new anticonvulsant agents. researchgate.net The hydrazone-hydrazide chemical backbone is a key feature in many compounds screened for anticonvulsant activity. researchgate.net
A series of 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. tandfonline.com Compounds 4 (p-bromo substitution) and 9 (m-nitro substitution) were identified as the most active, showing efficacy in both MES and scPTZ screens at low doses. tandfonline.com Research on hydrazones of 5-chloro-2-(3H)-benzoxazolinone-3-acetyl hydrazide also showed that several derivatives were active in the MES test, with less mortality than the standard drug phenytoin. researchgate.net These findings underscore the potential of modifying the this compound scaffold to produce effective central nervous system agents.
Anti-inflammatory and Analgesic Effects
Derivatives of this compound have demonstrated notable anti-inflammatory and pain-relieving properties. The core structure, often integrated into more complex heterocyclic systems, plays a significant role in this activity.
Research into various hydrazide and hydrazone derivatives, which share the functional group of this compound, has revealed their potential as anti-inflammatory agents. iscientific.orgresearchgate.net For instance, certain hydrazone derivatives have shown significant anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin (B1671933) in some cases. researchgate.netjocpr.com The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. researchgate.netbibliotekanauki.pl
Studies on pyrimidine (B1678525) derivatives incorporating a hydrazone moiety have also reported significant analgesic and anti-inflammatory effects. bibliotekanauki.plnih.gov For example, some synthesized pyrimidine derivatives showed considerable anti-inflammatory activity in carrageenan-induced paw edema models, a standard method for evaluating anti-inflammatory drugs. nih.gov Furthermore, certain hydrazone derivatives of quinoxalinone have been evaluated for their anti-inflammatory properties. jocpr.com The versatility of the hydrazide-hydrazone scaffold allows for the synthesis of a wide array of compounds with potential therapeutic applications in pain and inflammation management. jocpr.comrjptonline.org
| Compound Type | Observed Activity | Mechanism of Action (if reported) | Reference |
|---|---|---|---|
| Imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Significant anti-inflammatory and analgesic response | Comparable to indomethacin | researchgate.net |
| 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives | Potent analgesic and anti-inflammatory effects | Cyclization of acetohydrazide | researchgate.net |
| Hydrazone derivatives of pyrimidine | Significant analgesic and anti-inflammatory effects | Lipoxygenase (LOX) inhibition | bibliotekanauki.pl |
| Indole-based hydrazide derivative | Good anti-inflammatory activity | Comparable with diclofenac (B195802) sodium | iscientific.org |
Antioxidant Activity
Derivatives of this compound have been investigated for their ability to counteract oxidative stress by scavenging free radicals. The antioxidant potential is often linked to the presence of the hydrazide-hydrazone moiety.
Studies on various hydrazide derivatives have shown promising antioxidant activities. iscientific.orgmdpi.com For example, coumarin-based hydrazide derivatives have been synthesized and evaluated, with some compounds exhibiting significant radical scavenging activity. srce.hrproquest.com Specifically, certain Schiff bases derived from (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide demonstrated notable antioxidant effects. srce.hr The presence of hydroxyl groups on the aromatic rings of these derivatives can enhance their antioxidant capacity. srce.hr
Furthermore, pyrazole (B372694) and pyrimidine derivatives containing a hydrazide linkage have also been reported to possess antioxidant properties. jmchemsci.comjmchemsci.com The evaluation of these compounds often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. jmchemsci.comresearchgate.net The findings suggest that the core hydrazide structure contributes to the electron-donating ability of these molecules, which is crucial for their antioxidant function.
| Compound Series | Key Structural Feature | Observed Antioxidant Activity | Reference |
|---|---|---|---|
| Coumarin Schiff bases | (7-arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]acetic acid arylidenehydrazide | Good DPPH scavenging activity, especially with dihydroxyphenyl rings | srce.hr |
| Coumarin acetohydrazide derivatives | Tosyl hydrazide derivative | Promising antioxidant activity | proquest.com |
| Pyrazole and 2-Oxo-3H-pyrimidine derivatives | Linked to imidazo(1,2-a)pyridine | Excellent antioxidant activity in DPPH assay | jmchemsci.comjmchemsci.com |
| Thiazolo[4,5-b]pyridine derivatives | (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide | Evaluated for in vitro antioxidant activity | researchgate.net |
Antiparasitic Activity
The scaffold of this compound has been incorporated into molecules designed to combat various parasitic infections. The hydrazide-hydrazone functional group is a common feature in many compounds with reported antiparasitic effects. iscientific.orgrjptonline.org
For instance, derivatives of metronidazole, a well-known antiparasitic drug, have been synthesized by incorporating an oxadiazole ring, which can be derived from a hydrazide intermediate. sums.ac.ir Some of these new metronidazole-oxadiazole derivatives have shown significant antigiardial activity, with some compounds exhibiting higher potency than the parent drug. sums.ac.ir
Furthermore, thiazolidinone derivatives, which can be synthesized from thiosemicarbazones that contain a hydrazone linkage, have been investigated for their activity against Toxoplasma gondii. researchgate.net Several of these compounds demonstrated effective inhibition of the parasite's intracellular growth. researchgate.net Chalcone derivatives, which can also be modified to include a hydrazone moiety, have shown potential as antiparasitic agents against Trypanosoma cruzi and Trichomonas vaginalis. nih.gov
| Compound Class | Target Parasite | Key Findings | Reference |
|---|---|---|---|
| Metronidazole-Oxadiazole Derivatives | Giardia lamblia | Some derivatives showed higher antigiardial activity than metronidazole. | sums.ac.ir |
| 4-Thiazolidinones | Toxoplasma gondii | Effective in decreasing the percentage of infected cells and the number of tachyzoites. | researchgate.net |
| Chalcone-quinoline derivatives | Trypanosoma cruzi | Exhibit antiparasitic activity through the inhibition of cruzipain. | nih.gov |
| 7-chloroquinoline hydrazide | Plasmodium falciparum | High activity against a series of strains. | iscientific.org |
Enzyme Inhibition Studies
Derivatives of this compound have been the subject of numerous enzyme inhibition studies, targeting a variety of enzymes implicated in disease. The hydrazide or hydrazone moiety often plays a crucial role in the interaction with the enzyme's active site.
One area of significant research is the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Certain methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates have been synthesized and shown to be potent inhibitors of mushroom tyrosinase, with some derivatives exhibiting significantly higher activity than the standard inhibitor, kojic acid. researchgate.net
Monoamine oxidase (MAO) enzymes, which are targets for antidepressant drugs, have also been a focus. royalsocietypublishing.org Novel quinazolyl hydrazine (B178648) derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. royalsocietypublishing.org Additionally, coumarin sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. mdpi.com The results from these studies highlight the potential of hydrazide-based compounds as versatile enzyme inhibitors.
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Mushroom Tyrosinase | Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Some derivatives showed excellent inhibitory activity, surpassing standard inhibitors. | researchgate.net |
| Monoamine Oxidase (MAO-A and MAO-B) | N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide | Submicromolar inhibition of both MAO-A and MAO-B was observed for some derivatives. | royalsocietypublishing.org |
| Carbonic Anhydrases (hCA I, II, IX, XII) | Coumarin-based benzenesulfonamide (B165840) derivatives | Potent inhibitory activity against various hCA isoforms. | mdpi.com |
| c-Met kinase | Cyclopropane-1,1-dicarboxamide moiety | Higher potency compared to cabozantinib. | nih.gov |
Structure-Activity Relationships in Biological Contexts
Impact of Substituents on Biological Potency
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings or other parts of the molecule. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For example, in a series of undec-10-enehydrazide derivatives, SAR studies indicated that substitutions at specific positions on the aromatic ring attached to the hydrazide moiety greatly affect the biological activity. innovareacademics.in Similarly, for quinazoline-based MAO inhibitors, the presence of specific substituents, such as 3-methoxy and 4-hydroxy groups on the benzylidene ring, was found to be important for high-affinity binding to the enzyme. royalsocietypublishing.org
In the context of anticancer activity, studies on 5-oxopyrrolidine derivatives have shown that the nature of the substituent on the aromatic or heterocyclic ring can impact cytotoxicity. mdpi.com For instance, compounds with dimethylamino-, chloro-, and bromo-substituents on the aromatic ring were among the most active. mdpi.com These findings underscore the importance of systematic structural modifications to enhance the desired biological effects.
Role of the Hydrazide Moiety in Pharmacological Action
The hydrazide moiety (-CONHNH2) and its corresponding hydrazone (-CONHN=CH-) form are fundamental to the pharmacological activity of many of the discussed derivatives. rjptonline.orgmdpi.com This functional group is not merely a linker but actively participates in the biological effects of these compounds.
The nitrogen atoms of the hydrazide moiety can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. innovareacademics.in For example, in molecular docking studies of undec-10-enehydrazide derivatives with the FabH enzyme, the nitrogen atoms of the hydrazide moiety were found to form hydrogen bonds with key amino acid residues in the active site. innovareacademics.in
Mechanistic Insights into Biological Action
The biological and pharmacological activities of chemical compounds are fundamentally dictated by their interactions with molecular targets within a biological system. For this compound and its extensive family of derivatives, research has begun to illuminate the precise mechanisms through which they exert their effects. These mechanisms are varied, ranging from the inhibition of key enzymes to the modulation of complex cellular signaling pathways. Understanding these actions at the molecular level is crucial for the development of new therapeutic agents. Investigations have revealed that derivatives of this compound can function through several primary modes of action, including enzyme inhibition, receptor binding, and the modulation of cellular pathways such as apoptosis and autophagy.
A significant body of research points to enzyme inhibition as a primary mechanism of action for many derivatives. These compounds have been shown to target a variety of enzymes critical to physiological and pathological processes.
Enzyme Inhibition One of the most well-documented mechanisms of action for derivatives of this compound is the inhibition of specific enzymes.
Tyrosinase Inhibition: A study focused on a series of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates demonstrated their potential as inhibitors of mushroom tyrosinase. The most potent derivative was identified as a non-competitive inhibitor, with kinetic studies confirming its mode of action. researchgate.net Molecular docking studies further supported these findings, illustrating the interaction between the inhibitor and the enzyme's active site. researchgate.net
Monoamine Oxidase (MAO) Inhibition: Novel quinazolyl hydrazine derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase enzymes, MAO-A and MAO-B. Kinetic analysis indicated that these compounds act as competitive inhibitors, suggesting they compete with the natural substrate for binding to the enzyme's active site. royalsocietypublishing.org
Other Enzymes: The diverse structures of these derivatives allow them to target other enzymes as well. For instance, certain naphthalene (B1677914) derivatives have been suggested to exert anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Additionally, chromene-containing hydrazide derivatives have been noted for their potential to inhibit enzymes such as aromatase and carbonic anhydrase. ajgreenchem.com
Table 1: Tyrosinase Inhibition by Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Derivative 5i (with heterocyclic pyridine (B92270) ring) | Mushroom Tyrosinase | 3.17 | Non-competitive | researchgate.net |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 15.91 | N/A | researchgate.net |
Receptor Binding and Signal Transduction Beyond direct enzyme inhibition, some derivatives of this compound exert their biological effects by binding to cellular receptors, thereby altering signal transduction pathways.
Histamine (B1213489) H₂ Receptor: Roxatidine acetate (B1210297), a derivative, is known to be a specific and competitive histamine H₂ receptor antagonist. wikipedia.org Its mechanism involves blocking the receptor, which leads to a reduction in gastric acid secretion. wikipedia.org This demonstrates a clear receptor-mediated mode of action.
Sigma-2 Receptor: Tetrahydroindazole-based derivatives have been developed as potent and selective ligands for the sigma-2 receptor, with high selectivity over the sigma-1 receptor. nih.gov This specific binding capability allows for the targeted modulation of cellular functions associated with this receptor.
General Receptor Interaction: Other complex derivatives, such as those containing a coumarin scaffold, are also thought to act by binding to specific cell surface receptors, which can lead to changes in gene expression and cell proliferation. evitachem.com
Modulation of Cellular Pathways A key aspect of the biological action of these compounds is their ability to influence fundamental cellular processes, particularly those involved in cell death and survival.
Induction of Apoptosis: A common mechanistic theme is the induction of programmed cell death, or apoptosis, in cancer cells. Coumarin hydrazide-hydrazone derivatives have been shown to trigger apoptosis in human hepatocellular carcinoma cell lines. wu.ac.th Similarly, certain thiazolidinone derivatives were found to induce apoptosis and cause cell cycle arrest at the G1 phase in liver carcinoma cells, preventing their proliferation. rsc.org The cytotoxic effects of some naphthalene derivatives are also attributed to the induction of apoptosis.
Induction of Autophagy: In addition to apoptosis, some derivatives can induce autophagy, a cellular self-degradation process. Specific bioactive thiazolidinone derivatives were observed to increase the formation of autophagic vacuoles (AVOs) in colon cancer cells, indicating the activation of the autophagic pathway. rsc.org
Regulation of Kinase Pathways: Coumarin derivatives are recognized for their capacity to regulate a wide array of cellular pathways. This includes the inhibition of protein kinases, which are crucial regulators of cell signaling, growth, and differentiation. frontiersin.org
Table 2: Cytotoxic and Cellular Pathway Effects of Ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate Derivatives
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Derivative 5d | Huh-7, HepG-2 | Potent antiproliferative activity; Cell cycle arrest at G1 phase; Induction of apoptosis | rsc.org |
| Derivative 5g | Huh-7, HepG-2 | Potent antiproliferative activity; Cell cycle arrest at G1 phase; Induction of apoptosis | rsc.org |
| Derivatives 5d, 5g | Colon Cancer Cells | Induction of autophagy (AVO formation) | rsc.org |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of methyl hydrazino(oxo)acetate and its parent, methyl carbazate, exist, there is ongoing interest in developing more efficient, environmentally friendly, and scalable synthetic routes. Future research could focus on:
Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (such as biocatalysts or reusable solid catalysts), and reaction conditions that minimize energy consumption and waste generation.
Flow Chemistry: The application of continuous flow technology could offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity.
Novel Starting Materials: Exploration of alternative and more readily available starting materials could lead to more cost-effective and streamlined synthetic processes. For instance, tandem reactions, such as a gold(I)-catalyzed cycloisomerization/hetero-Diels–Alder/ring-opening sequence, have been used to create complex hydrazino derivatives, suggesting that innovative catalytic approaches could be applied to simpler structures like this compound. acs.org
Design and Synthesis of Advanced Derivatives with Tuned Biological Properties
This compound is an excellent scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The hydrazine (B178648) group is particularly reactive and allows for the construction of hydrazones, a class of compounds known for a broad spectrum of biological activities. semanticscholar.org Future work in this area should be directed towards:
Target-Specific Design: Designing derivatives that are tailored to interact with specific biological targets, such as enzymes or receptors implicated in disease. For example, derivatives have been synthesized as potential inhibitors of mushroom tyrosinase and methionine synthase. researchgate.netjst.go.jp
Diverse Heterocyclic Scaffolds: Using this compound to synthesize a variety of heterocyclic systems, including pyrazoles, quinoxalines, thiazolidinones, and oxadiazoles, which are known to be privileged structures in medicinal chemistry. mdpi.comnih.govekb.egmdpi.com The reaction of the compound with 1,3-dicarbonyl compounds or β-aminoenones is a well-established route to substituted pyrazoles. mdpi.comresearchgate.netuva.es
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity will be crucial for optimizing potency and selectivity. This has been demonstrated in the development of coumarin (B35378) and quinazolinone derivatives with antimicrobial and anticancer properties. jst.go.jpnih.gov
Table 1: Examples of Biologically Active Derivatives Synthesized from Hydrazide Precursors
| Precursor/Intermediate Class | Resulting Derivative Class | Target/Biological Activity |
| Coumarin-based acid hydrazide | Schiff's bases, Oxadiazoles, Triazoles | Antimicrobial (Gram-positive and Gram-negative bacteria) nih.gov |
| Thiazolidinone-based hydrazone | Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase Inhibitor researchgate.net |
| Quinazolinone-based acid hydrazide | Dipeptides | Anticancer (Methionine Synthase Inhibitor) jst.go.jp |
| Pyrimidine-based acetohydrazide | N-ylidenehydrazides | Antimicrobial, Antifungal nih.gov |
| Nicotinoylglycylglycine hydrazide | Pyrazole (B372694) and other heterocycles | Antimicrobial mdpi.com |
Integrated Experimental and Computational Approaches for Drug Discovery
The integration of computational chemistry with experimental synthesis and biological testing can significantly accelerate the drug discovery process. For this compound and its derivatives, this integrated approach can be particularly fruitful:
Molecular Docking and Virtual Screening: Computational docking studies can predict the binding modes and affinities of novel derivatives within the active sites of target proteins, helping to prioritize compounds for synthesis. researchgate.netmdpi.com This has been used to evaluate potential tyrosinase inhibitors and to understand interactions with microbial enzymes. researchgate.netmdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and molecular geometry. semanticscholar.org These calculations provide insights into the electronic properties and reactivity of the molecules, aiding in the design of more effective compounds. semanticscholar.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activities. This can guide the design of new compounds with enhanced properties.
Development of this compound as a Versatile Synthetic Intermediate
Beyond its direct use in creating bioactive molecules, this compound and its close relatives serve as highly versatile intermediates in organic synthesis. atomfair.com Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. Future research should aim to expand its synthetic applications:
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound would allow for the rapid and efficient construction of complex molecular architectures in a single step. This has been demonstrated in the synthesis of complex pyrrolidine (B122466) derivatives. researchgate.net
Synthesis of Fused Heterocyclic Systems: The compound is a key precursor for acid hydrazides, which can be cyclized to form various fused heterocyclic systems like triazolo[3,4-b] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles. ekb.eg Further exploration of these cyclization reactions can lead to novel scaffolds.
Precursor for Diverse Functional Groups: The hydrazide functionality can be converted into a variety of other chemical groups, making it a valuable synthon. For example, hydrazides can be transformed into azides, which are themselves useful for further reactions like click chemistry or coupling with amino acid esters. jst.go.jpmdpi.com This versatility makes it a valuable tool for building complex molecules for materials science and agrochemicals, in addition to pharmaceuticals. ontosight.ainih.gov
Q & A
Q. What are the common synthetic routes for methyl hydrazino(oxo)acetate, and what experimental conditions are critical for optimizing yields?
Q. How can researchers characterize the structural and tautomeric properties of this compound?
Structural analysis relies on H-NMR to identify hydrazine protons (δ 12.78/12.04 ppm) and ester methyl groups (δ 1.30/1.05 ppm) . Intramolecular hydrogen bonding between N–H and C=O groups stabilizes the keto tautomer, confirmed via IR (C=O stretch ~1700 cm) and computational modeling . X-ray crystallography is recommended for resolving tautomeric ambiguity.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns achieves >95% purity, particularly for cyclized derivatives . For non-polar intermediates, silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) is effective. Recrystallization from ethanol/water mixtures improves crystalline yield .
Advanced Research Questions
Q. How can cyclization strategies for hydrazino depsipeptides be optimized to improve yields beyond 15%?
The low yield (15%) in intramolecular cyclization of this compound derivatives is attributed to steric hindrance and competing side reactions. Optimization strategies include:
- Using alternative coupling reagents (e.g., DCC/DMAP instead of HATU) .
- Varying solvent systems (e.g., DMF for improved solubility).
- Applying microwave-assisted synthesis to reduce reaction time .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in H-NMR signals (e.g., split peaks for NH groups) may arise from tautomerism or impurities. Solutions include:
Q. What computational approaches are suitable for modeling the reactivity of this compound in peptide coupling?
Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts transition states for acyl migration and hydrogen bonding interactions . Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) model solvation effects on tautomer stability. Thermochemical data (e.g., ΔfH) from gas-phase studies inform reaction enthalpy calculations .
Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?
- Step 1: Synthesize analogues with varying substituents (e.g., aryl, hetaryl) using methods in .
- Step 2: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing IC values.
- Step 3: Conduct molecular docking to assess binding affinity with target enzymes (e.g., proteases) .
- Step 4: Validate mechanism via Western blotting for apoptosis markers (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
